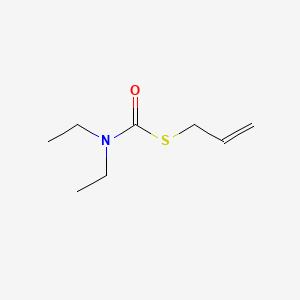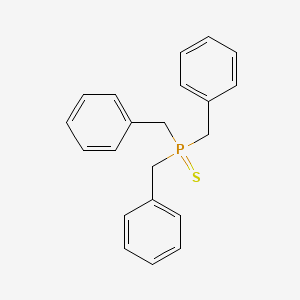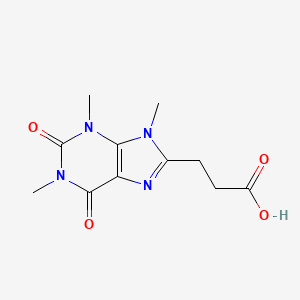
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the tetrazole ring . The final step involves the nucleophilic substitution of the benzamide moiety to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the tetrazole ring or the benzamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and various alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide or tetrazole ring .
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can modulate its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide: Shares the tetrazole and chlorophenyl groups but differs in the acetamide moiety.
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Similar structure with a trifluoromethyl group instead of a methyl group.
Uniqueness
N-(4-Chlorophenyl)-5-methyl-2-(1H-tetrazol-5-ylmethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
24024-10-0 |
|---|---|
Formule moléculaire |
C16H14ClN5O2 |
Poids moléculaire |
343.77 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-5-methyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-2-7-14(24-9-15-19-21-22-20-15)13(8-10)16(23)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
Clé InChI |
FYOSLXZTFVLZTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



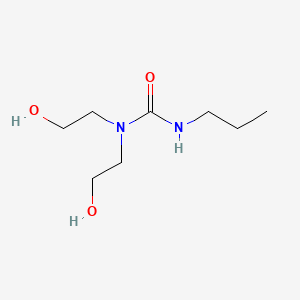
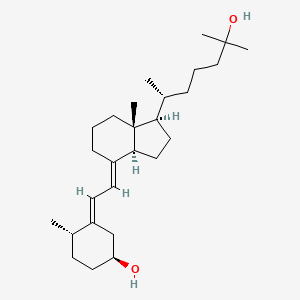

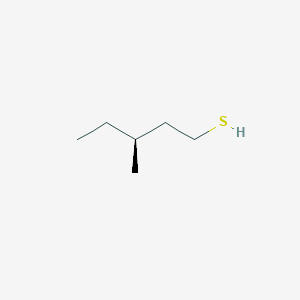
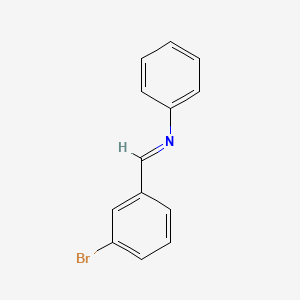
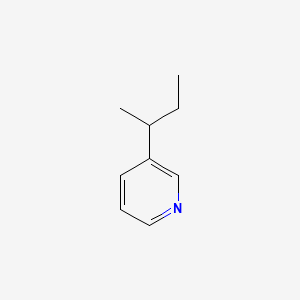
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

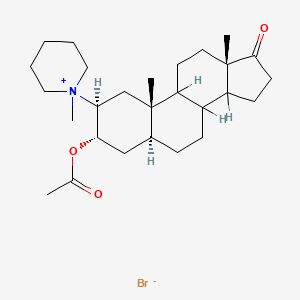
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
